N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4,5-trimethoxybenzamide
Description
This compound is a complex heterocyclic molecule featuring a pyrido[1,2-a]pyrazine-dione core fused with a 3,4,5-trimethoxybenzamide substituent. While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., imidazo[1,2-a]pyridines and benzamide derivatives) highlight its relevance in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs .
Properties
IUPAC Name |
N-[2-(7-ethoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7/c1-5-32-19-13-25-9-8-24(22(28)15(25)12-16(19)26)7-6-23-21(27)14-10-17(29-2)20(31-4)18(11-14)30-3/h10-13H,5-9H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNVYEITRTZDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic compound that belongs to the class of pyrido[1,2-a]pyrazine derivatives. Its complex structure suggests potential pharmacological activities, particularly in the realms of oncology and antimicrobial applications. This article explores the biological activity of this compound through various studies and findings.
Molecular Characteristics
The molecular formula of this compound is C22H27N3O7 with a molecular weight of 445.5 g/mol. The compound features a pyrido[1,2-a]pyrazine core known for its diverse biological activities.
The exact mechanism of action for this compound is not fully elucidated; however, it may involve interactions with specific biological pathways that are crucial for cellular functions. Preliminary studies suggest that modifications in substituents can significantly influence the compound's solubility and stability profiles, which are critical for its biological efficacy.
Biological Activity
Antitumor Activity : The compound exhibits promising antitumor properties. Research has indicated that derivatives with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, pyrido[2,3-d]pyrimidine derivatives have been documented to possess significant antitumor activity through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial activity. Compounds within the pyrido[1,2-a]pyrazine class have been reported to exhibit broad-spectrum antimicrobial effects against bacteria and fungi. This could be attributed to their ability to disrupt cellular membranes or inhibit key metabolic pathways in pathogens.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study examining similar pyrido[1,2-a]pyrazine derivatives, it was found that modifications at specific positions on the pyrazine ring significantly enhanced antitumor activity. For example, compounds with electron-withdrawing groups at the 7-position demonstrated increased potency against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
Case Study: Antimicrobial Activity
Another study assessed the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests that this compound may share similar properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target compound’s pyrido[1,2-a]pyrazine-dione core distinguishes it from the imidazo[1,2-a]pyridine derivatives in and . The pyrido-pyrazine system may confer unique electronic properties due to its conjugated nitrogen-oxygen framework, whereas imidazo-pyridines prioritize nitrogen-rich aromaticity for binding interactions.
However, the target’s ethoxy group at position 7 may enhance steric bulk compared to ’s methyl substituents . and ’s 4-nitrophenyl and cyano groups introduce strong electron-withdrawing effects, which are absent in the target compound. This could influence reactivity in substitution or cyclization reactions .
Physical Properties: While the target compound lacks reported melting points, the imidazo-pyridine analogs in and exhibit high melting points (>200°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from nitro/cyano groups) .
Synthetic Accessibility: The moderate yields (51–55%) for imidazo-pyridine synthesis in and highlight challenges in constructing complex heterocycles.
Research Implications and Limitations
- Biological Potential: The benzamide moiety in the target compound and ’s analog aligns with kinase inhibitor scaffolds (e.g., PARP or HDAC inhibitors), though specific activity data are lacking .
- Synthetic Challenges: The ethoxy and dioxo groups in the target compound may necessitate protecting-group strategies or late-stage functionalization, as seen in and ’s nitro/cyano installations .
- Evidence Gaps: No direct pharmacological or spectroscopic data for the target compound were found in the provided sources. Further studies should prioritize synthesis, crystallography, and bioactivity assays.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4,5-trimethoxybenzamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrido[1,2-a]pyrazine intermediates with 3,4,5-trimethoxybenzamide derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under inert atmospheres.
- Heterocyclic ring closure : Controlled temperature (60–80°C) and pH (neutral to mildly acidic) to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
- Optimization : Design of Experiments (DoE) can minimize trial-and-error by systematically varying parameters (e.g., solvent polarity, catalyst loading) to maximize yield and purity .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Characterization workflow :
- NMR spectroscopy : ¹H and ¹³C NMR to verify hydrogen/carbon environments and substituent positions (e.g., ethoxy and trimethoxy groups) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (±5 ppm accuracy) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Screening pipeline :
- Enzyme inhibition assays : Target kinases or inflammatory enzymes (e.g., COX-2) using fluorescence-based protocols.
- Cell viability assays : MTT or ATP-luciferase in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can conflicting data in biological activity profiles be resolved?
- Case study : Discrepancies in IC₅₀ values across assays may arise from:
- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.
- Off-target effects : Employ CRISPR-edited cell lines to isolate target-specific activity .
- Metabolic instability : Incubate compounds with liver microsomes to identify rapid degradation .
Q. What computational strategies predict the compound’s binding modes and pharmacokinetics?
- In silico tools :
- Molecular docking (AutoDock Vina) : Simulate interactions with homology-modeled targets (e.g., pyruvate dehydrogenase kinase) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction (SwissADME) : LogP, CYP450 inhibition, and blood-brain barrier penetration profiles .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Strategic modifications :
- Core substitutions : Replace ethoxy with cyclopropylmethoxy to enhance metabolic stability .
- Side-chain variations : Introduce fluorinated ethyl groups to modulate lipophilicity .
- Example analogs :
Q. What methodologies address stability challenges in formulation?
- Degradation pathways :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
